molecular formula C18H18BrN B12601882 1-(4-bromobutyl)-2-phenyl-1H-indole CAS No. 875455-09-7

1-(4-bromobutyl)-2-phenyl-1H-indole

Cat. No.: B12601882
CAS No.: 875455-09-7
M. Wt: 328.2 g/mol
InChI Key: AIMPVEKHCVUJKG-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-phenyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of a phenyl group attached to the second position of the indole ring and a 4-bromobutyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-phenyl-1H-indole can be synthesized through various methods. One common approach involves the alkylation of 2-phenylindole with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Coupling Reactions: The phenyl group can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products like 1-(4-azidobutyl)-2-phenyl-1H-indole or 1-(4-mercaptobutyl)-2-phenyl-1H-indole.

    Oxidation Reactions: Indole-2,3-diones.

    Reduction Reactions: Indolines.

Scientific Research Applications

1-(4-Bromobutyl)-2-phenyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromobutyl group can facilitate binding to specific sites, while the indole ring can participate in π-π interactions and hydrogen bonding. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

    1-(4-Chlorobutyl)-2-phenyl-1H-indole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromobutyl)-2-methyl-1H-indole: Similar structure but with a methyl group instead of a phenyl group.

    1-(4-Bromobutyl)-2-phenylindoline: Reduced form of the indole ring.

Uniqueness: 1-(4-Bromobutyl)-2-phenyl-1H-indole is unique due to the combination of the bromobutyl and phenyl groups attached to the indole ring. This specific arrangement can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

CAS No.

875455-09-7

Molecular Formula

C18H18BrN

Molecular Weight

328.2 g/mol

IUPAC Name

1-(4-bromobutyl)-2-phenylindole

InChI

InChI=1S/C18H18BrN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2

InChI Key

AIMPVEKHCVUJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCBr

Origin of Product

United States

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